molecular formula C12H8N4O2 B3073989 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid CAS No. 1018588-63-0

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid

Cat. No.: B3073989
CAS No.: 1018588-63-0
M. Wt: 240.22 g/mol
InChI Key: AVOZPRBTNZHCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is a chemical building block based on the privileged 1,2,4-triazolo[4,3-a]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. This compound is intended for research applications exclusively. The 1,2,4-triazolo[4,3-a]pyrimidine scaffold is recognized as a bioisostere of purine, allowing derived compounds to potentially interact with enzymatic targets in a similar manner to natural nucleotides . Researchers can utilize this compound to develop novel molecules for various investigative fields. In cancer research, derivatives of this scaffold have been designed as potent multi-target inhibitors, showing promising activity against kinases such as c-Met and VEGFR-2, which are critical targets in oncology . In infectious disease research, the triazolopyrimidine core is a key pharmacophore in antimicrobial agents. It is found in compounds that exhibit activity against a range of Gram-positive and Gram-negative bacteria, with mechanisms of action that include the inhibition of the bacterial enzyme DNA Gyrase . Furthermore, this structural class is also explored in other areas, including the development of antagonists for adenosine receptors, which are relevant in neurological and inflammatory conditions . The benzoic acid moiety in this specific compound provides a handle for further chemical modification, making it a versatile intermediate for synthesizing more complex molecules, such as amides and esters, for structure-activity relationship (SAR) studies. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11(18)9-4-2-8(3-5-9)10-14-15-12-13-6-1-7-16(10)12/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOZPRBTNZHCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018588-63-0
Record name 4-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid typically involves a multi-step process. One common method is the one-pot three-component synthesis, which involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . This reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as dicationic molten salts based on Tropine . The reaction yields the desired triazolopyrimidine derivatives with high efficiency and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of environmentally friendly catalysts and solvent-free conditions can enhance the sustainability of the production process . Additionally, the catalyst can be easily recovered and reused, making the process cost-effective and efficient.

Chemical Reactions Analysis

Key Reactions:

  • Amide Coupling : Reacts with primary/secondary amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or HATU to form substituted benzamides. For example, condensation with Boc-protected amino acids yields intermediates for peptide-like derivatives .

  • Esterification : Treatment with alcohols (e.g., methanol, ethanol) under acidic or Mitsunobu conditions produces methyl/ethyl esters, improving lipophilicity for biological studies .

  • Hydrazide Formation : Reaction with hydrazine hydrate generates the corresponding hydrazide, a precursor for heterocyclic ring expansions .

Electrophilic Substitution on the Triazolopyrimidine Ring

The triazolopyrimidine core participates in regioselective electrophilic substitutions, primarily at the 5- and 7-positions, due to electron-withdrawing effects of the fused triazole.

Reported Modifications:

  • Halogenation : Chlorination/bromination occurs at the 5-position using POCl₃ or NBS (N-bromosuccinimide) in DMF .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively target the 7-position, yielding nitro derivatives for further reduction to amino analogs .

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups at the 5-position, enhancing water solubility .

Nucleophilic Ring-Opening and Rearrangements

Under strongly acidic or basic conditions, the triazolopyrimidine ring undergoes cleavage or rearrangement:

Key Pathways:

  • Acidic Hydrolysis : Prolonged exposure to 5 M HCl opens the triazole ring, forming pyrimidine-thiocarbamoyl intermediates that recyclize into 1,2,4-triazole derivatives .

  • Nucleophilic Attack : Methanol or ethanol in acidic media induces ring-opening at the 1,2-bond, yielding substituted pyrimidinones (e.g., 8c, 8d in ).

Metal-Catalyzed Cross-Coupling Reactions

The halogenated derivatives (e.g., 5-chloro or 7-bromo analogs) participate in palladium-mediated couplings:

Reaction TypeConditionsProductsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 80°CAryl/heteroaryl derivatives at C570–85
SonogashiraCuI, PdCl₂(PPh₃)₂, TEA, THFAlkynyl-substituted analogs60–75
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated derivatives at C765–80

Biological Conjugation and Prodrug Design

The carboxylic acid group facilitates conjugation with bioactive molecules:

  • Anticancer Agents : Amide-linked conjugates with c-Met kinase inhibitors (e.g., compound 22i in ) show IC₅₀ values ≤ 0.83 μM against A549 and MCF-7 cells.

  • Antibacterial Derivatives : Esterification with trifluoromethyl groups enhances membrane permeability, achieving MIC values of 2–8 μg/mL against S. aureus .

Cyclization to Extended Heterocycles

The hydrazide derivative undergoes cyclocondensation with carbonyl compounds:

  • With Ketones : Forms 1,3,4-oxadiazole hybrids under microwave irradiation (120°C, 20 min) .

  • With Isothiocyanates : Electrochemically induced desulfurative cyclization yields 3-amino-triazoloquinazolines .

Stability and Degradation

  • Photodegradation : UV exposure (254 nm) in methanol induces cleavage of the triazole ring, forming pyrimidine-carboxylic acid fragments .

  • Thermal Stability : Decomposes above 250°C via decarboxylation, confirmed by TGA-DSC analysis .

This compound’s versatility in synthesis and functionalization underscores its utility in medicinal chemistry and materials science. Further studies should explore its electrochemical properties and catalytic applications.

Scientific Research Applications

Antihypertensive and Diuretic Activities

Research has indicated that derivatives of 1,2,4-triazolo[4,3-a]pyrimidine, including 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid, exhibit promising antihypertensive and diuretic effects. A study synthesized various derivatives and evaluated their efficacy compared to established medications such as captopril and furosemide. The results showed that certain derivatives had significant antihypertensive activity, suggesting their potential as alternative treatments for hypertension .

Antibacterial Properties

The antibacterial activity of triazolo[4,3-a]pyrimidine derivatives has been extensively studied. In vitro evaluations demonstrated that some compounds exhibited moderate to strong activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed a minimum inhibitory concentration (MIC) comparable to that of ampicillin against Staphylococcus aureus and Escherichia coli strains . This highlights the potential of these compounds in developing new antibacterial agents.

Antifungal and Antimycobacterial Activities

Beyond antibacterial effects, compounds related to this compound have also shown antifungal and antimycobacterial properties. Studies have reported that specific derivatives possess significant activity against fungal pathogens and Mycobacterium tuberculosis. This suggests their utility in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Potential

Recent investigations into the anticancer properties of triazolo[4,3-a]pyrimidine derivatives have revealed promising results. Certain compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These findings position them as candidates for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound derivatives have been explored in several studies. Compounds from this class have shown potential as selective COX-2 inhibitors, which could lead to new treatments for inflammatory diseases while minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Molecular Modeling Studies

Molecular modeling studies have provided insights into the structure-activity relationships (SAR) of triazolo[4,3-a]pyrimidine derivatives. These studies help in understanding how modifications to the chemical structure can enhance biological activity or selectivity for specific targets. Such computational approaches are crucial for guiding the design of new compounds with improved therapeutic profiles .

Case Studies and Research Findings

Application AreaKey FindingsReferences
Antihypertensive & DiureticSignificant activity compared to captopril
AntibacterialModerate to strong activity against bacterial strains
Antifungal & AntimycobacterialEffective against resistant pathogens
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatorySelective COX-2 inhibition potential
Molecular ModelingInsights into structure-activity relationships

Mechanism of Action

The mechanism of action of 4-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylbenzoic acid involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This inhibition disrupts the signaling pathways involved in cell proliferation and angiogenesis, leading to the suppression of tumor growth and metastasis. The compound’s ability to induce apoptosis in cancer cells further enhances its therapeutic potential .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid Triazolo[4,3-a]pyrimidine + benzoic acid Benzoic acid at position 3 Antihypertensive (hypothesized)
N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (9) Pyrazolo-triazolo-pyrimidine 4-Chlorophenyl, methyl, benzamide EGFR-TK inhibition
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) Triazolo[1,5-c]pyrimidine Variable aryl groups Isomerization studies
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Benzyloxy-methoxyphenyl Antimicrobial/chemosensors
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic acid Triazolo[4,3-a]pyridine + benzoic acid Fluoro, trifluoropropyl Patent-based pharmaceutical agent

Key Observations:

  • Core Heterocycle Influence : The triazolo[4,3-a]pyrimidine core (as in the target compound) differs from triazolo[4,3-a]pyridine (e.g., ) by replacing a pyridine nitrogen with a carbon, altering electronic properties and binding interactions .
  • Substituent Effects : The benzoic acid group in the target compound contrasts with benzamide (compound 9, ) and trifluoropropyl (). Carboxylic acids enhance solubility and metal coordination, while amides improve membrane permeability .
  • Isomerization Dynamics : Pyrazolo-triazolopyrimidines () exhibit isomer-dependent stability; triazolo[1,5-c]pyrimidines (compound 8) may show distinct reactivity compared to [4,3-a] isomers .

Pharmacological and Functional Comparisons

  • Antihypertensive Activity : Triazolo[4,3-a]pyrimidine derivatives () show efficacy comparable to captopril, likely via ACE inhibition or diuretic pathways. The benzoic acid group may enhance ion-channel interactions .
  • Kinase Inhibition : Compound 9 () inhibits EGFR-TK, attributed to the 4-chlorophenyl and benzamide substituents, which mimic ATP-binding motifs. The target compound’s benzoic acid may lack this specificity .
  • Antimicrobial Potential: Triazolo[4,3-a]pyridines () exhibit antibacterial activity, possibly due to the methoxy-benzyl group’s lipophilicity, a feature absent in the target compound .

Biological Activity

4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H10N4O2
  • Molecular Weight : 230.24 g/mol
  • Structure : The compound features a triazole ring fused to a pyrimidine structure, which is known for its ability to interact with various biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity :
    • A study demonstrated that derivatives of triazolo[4,3-a]pyrimidines exhibit potent anti-tumor effects against various cancer cell lines. For instance, compound A22 showed an IC50 of 92.3 nM in inhibiting the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .
    • Another derivative exhibited IC50 values of 0.83 μM against A549 lung cancer cells and 0.15 μM against MCF-7 breast cancer cells .
  • Antibacterial Activity :
    • Compounds derived from triazolo structures have been evaluated for their antibacterial properties. One study reported that certain derivatives showed moderate to good activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics like ampicillin .
  • Anti-inflammatory Properties :
    • The compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Protein Interactions : The compound acts as an inhibitor of the PD-1/PD-L1 pathway, enhancing T-cell responses against tumors .
  • Cell Cycle Arrest : Research indicates that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Antimicrobial Mechanisms : The antibacterial activity is likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of triazolo derivatives:

CompoundActivityIC50 ValueTarget
A22Antitumor92.3 nMPD-1/PD-L1
22iAntitumor0.83 μMA549
2eAntibacterial32 μg/mL (S.aureus)Bacterial Cell Wall

Case Study 1: Immunotherapy Enhancement

A novel series of triazolo[4,3-a]pyrimidines were synthesized and tested for their ability to inhibit PD-1/PD-L1 interactions. Compound A22 was identified as a lead candidate due to its high potency and ability to enhance interferon-gamma production in T-cells co-cultured with tumor cells .

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that a specific derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure was optimized through SAR studies which indicated that modifications at specific positions enhanced activity .

Q & A

Q. What are the common synthetic routes for preparing 4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid, and what key intermediates are involved?

The synthesis typically involves cyclization reactions of hydrazine derivatives with substituted pyrimidines or benzoic acid precursors. For example:

  • Hydrazine intermediates : Treatment of hydrazinylpyridines with chloroethynylphosphonates under 5-exo-dig cyclization yields triazolopyrimidine derivatives (e.g., Scheme 3 in ).
  • Solvent-free conditions : Fusion of intermediates with phenyl acetic acid achieves high yields (93%) of triazolo-pyrimidine derivatives, as seen in .
  • Oxidative cyclization : Sodium hypochlorite in ethanol enables clean, room-temperature ring closure of hydrazine intermediates ( ). Key intermediates include hydrazinylpyridines and chloroethynylphosphonates, characterized via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm methyl/methylene protons and carbon environments .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • Spectroscopy : 1H^1 \text{H}-NMR detects exchangeable –NH protons in DMSO-d6d_6 (δ 10–12 ppm), while 13C^{13} \text{C}-NMR identifies aromatic carbons and methyl groups ().
  • X-ray crystallography : CCDC data (e.g., 1876881 in ) validates bond angles and heterocyclic fusion patterns.
  • Elemental analysis : Matches calculated and observed C/H/N ratios (e.g., ±0.4% deviation in ) .

Q. What spectroscopic methods are critical for characterizing intermediates in its synthesis?

  • 1H^1 \text{H}-NMR : Identifies protons in the triazole and pyrimidine rings (e.g., singlet for methyl groups at δ 2.5–3.0 ppm).
  • 13C^{13} \text{C}-NMR : Confirms carbonyl carbons (δ 165–170 ppm) and aromatic/heteroaromatic carbons.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and regioselectivity of triazolo-pyrimidine cyclization?

  • Catalyst choice : Iodine (I2_2) with TBHP in 1,4-dioxane achieves 74% yield, while NIS or TBAI results in trace/no product ( ).
  • Solvent effects : Ethanol or solvent-free conditions favor green synthesis ( ), whereas DMF/DMSO disrupt cyclization ( ).
  • Temperature : Refluxing glacial acetic acid (3 hours) vs. room-temperature NaOCl oxidation (3 hours) impacts reaction rates and purity .

Q. What mechanisms explain unexpected products during triazolo-pyrimidine synthesis (e.g., Dimroth rearrangement)?

  • Dimroth rearrangement : Observed when nitro groups destabilize hydrazinylpyridine intermediates, leading to phosphonate migration from C3 to C2 ().
  • Byproduct formation : Competing pathways (e.g., ring expansion vs. cyclization) may arise from steric hindrance or electronic effects in substituted precursors .

Q. How can conflicting spectroscopic data (e.g., 1H^1 \text{H}-NMR shifts) between studies be resolved?

  • Deuteration experiments : Exchangeable –NH protons disappear upon D2 _2O treatment, distinguishing them from aromatic protons ().
  • Crystallographic validation : Overlaying X-ray structures with NMR predictions resolves ambiguities in tautomeric forms ().
  • Computational modeling : DFT calculations of chemical shifts can reconcile discrepancies in ring-current effects .

Q. How does this compound compare to structurally similar heterocycles in bioactivity assays?

  • Triazolopyridines vs. triazolopyrazines : The pyrimidine ring enhances π-stacking with biological targets (e.g., kinases) compared to pyrazine derivatives ().
  • Phosphonate analogs : Methylphosphonates () improve solubility and binding affinity in enzyme inhibition assays vs. carboxylate derivatives.
  • SAR studies : Substitution at C3 (e.g., benzamide vs. methoxy groups) modulates antibacterial and anti-inflammatory activities .

Methodological Tables

Table 1. Comparison of Catalysts for Oxidative Cyclization ()

CatalystOxidantSolventYield (%)
I2 _2TBHP1,4-Dioxane74
NISTBHP1,4-DioxaneTrace
TBAITBHP1,4-Dioxane37
KITBHP1,4-Dioxane64

Table 2. Key Spectral Data for Intermediate 9 ()

TechniqueObservation
1H^1 \text{H}-NMRδ 2.4 (s, 3H, CH3_3), δ 10.2 (s, 1H, NH)
13C^{13} \text{C}-NMRδ 165.2 (C=O), δ 152.1 (triazole-C)
HRMS[M+H]+^+ m/z 352.1245 (calc. 352.1238)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid
Reactant of Route 2
4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.